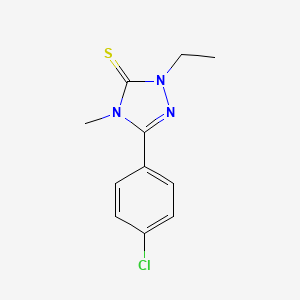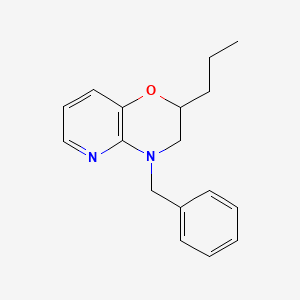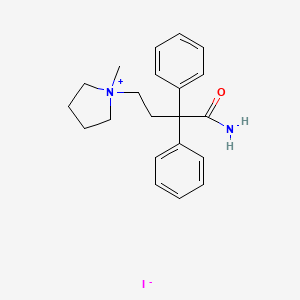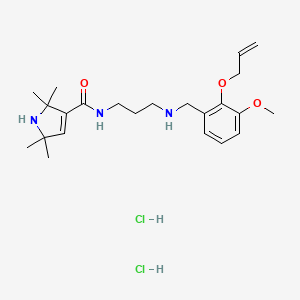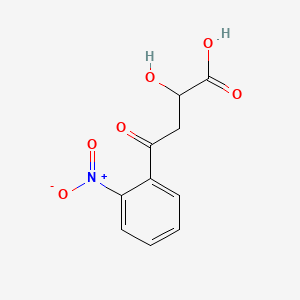
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- typically involves the reaction of 2,6-dimethylbenzyl chloride with 4,5-dimethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Imidazole, 2-((2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-tert-butyl-2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-fluorophenyl)methyl)-4,5-dimethyl-
Uniqueness
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity, which can affect its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
91874-51-0 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-[(2,6-dimethylphenyl)methyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-10(2)12(9)7-13-11(3)14-8-15-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Clé InChI |
FQOYSVIMWGYYJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC2=C(NC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



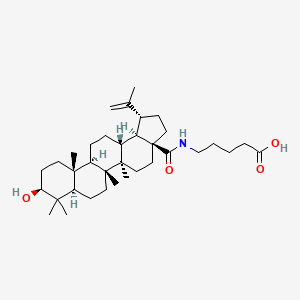
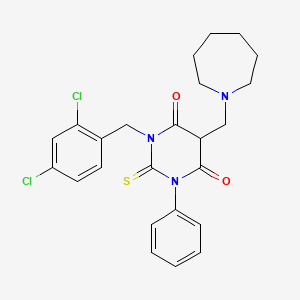
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
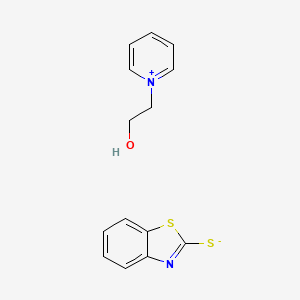

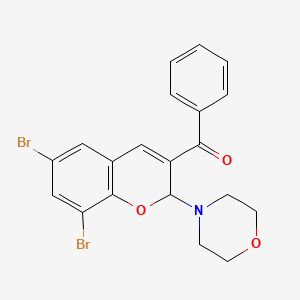
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
